
4-Hydroxybutanenitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybutanenitrile can be synthesized through the addition of hydrogen cyanide to an aldehyde or ketone. For instance, the reaction of butanal with hydrogen cyanide in the presence of a base such as potassium cyanide yields this compound. The reaction conditions typically involve refluxing the aldehyde with an aqueous solution of potassium cyanide .
Industrial Production Methods: Industrial production of this compound often involves the same synthetic route but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of butanone nitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 4-aminobutanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Butanone nitrile.
Reduction: 4-Aminobutanol.
Substitution: Various substituted butanenitriles depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 4-hydroxybutanenitrile involves its reactivity due to the presence of both hydroxyl and nitrile groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These properties make it a versatile compound in organic synthesis .
Comparison with Similar Compounds
2-Hydroxybutanenitrile: Similar structure but with the hydroxyl group on the second carbon.
3-Hydroxybutanenitrile: Hydroxyl group on the third carbon.
4-Hydroxy-2-methylbutanenitrile: Contains an additional methyl group on the second carbon.
Uniqueness: 4-Hydroxybutanenitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which imparts distinct reactivity and properties compared to its isomers. This positioning allows for specific applications in synthesis and research that are not possible with other isomers .
Biological Activity
4-Hydroxybutanenitrile (C4H7NO), a hydroxynitrile and primary alcohol, is recognized for its biological significance, particularly as a metabolite in Arabidopsis thaliana. This compound has garnered attention due to its potential roles in plant defense mechanisms and its involvement in various biochemical pathways. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its metabolic pathways, biological effects, and relevant case studies.
- Molecular Formula : C4H7NO
- CAS Number : 220705
- Role : Metabolite in Arabidopsis thaliana
Metabolic Pathways
This compound is involved in the biosynthesis of glucosinolates and other secondary metabolites. It is hypothesized to be an intermediate in the metabolic pathways leading to the formation of alliarinoside, a compound known for its antifungal and antimicrobial properties. The following table summarizes key metabolic interactions involving this compound:
Pathway | Substrates/Products | Enzymes Involved |
---|---|---|
Alliarinoside Biosynthesis | This compound → Alliarinoside | Nitrilase, β-glucosidase |
Glucosinolate Turnover | Glucosinolates → Hydroxynitriles | Various nitrilases |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, potentially serving as a defense mechanism against pathogens. A study demonstrated that hydroxynitriles derived from glucosinolates can inhibit the growth of certain fungi and bacteria, suggesting a role in plant immunity .
Enzymatic Activity
The compound has been implicated in various enzymatic reactions. For instance, it was shown that this compound can act as a substrate for nitrilases, which catalyze the hydrolysis of nitriles into corresponding carboxylic acids . This enzymatic conversion is crucial for the detoxification processes within plants.
Case Studies and Research Findings
-
Study on Plant Defense Mechanisms :
- Research conducted by Bednarek et al. (2009) highlighted the role of hydroxynitriles in plant defense against microbial pathogens. The study found that when plants were exposed to pathogens, there was an increased turnover of glucosinolates leading to higher concentrations of hydroxynitriles like this compound .
- Enzymatic Conversion Studies :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. How can the purity of 4-Hydroxybutanenitrile be determined in laboratory settings?
- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR to verify structural integrity and quantify impurities. High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm is recommended for quantitative purity assessment. Cross-reference with melting point analysis (if crystalline) and FT-IR for functional group confirmation .
Q. What are the optimal conditions for synthesizing this compound via cyanohydrin formation?
- Methodology : React acetone cyanohydrin with formaldehyde under controlled acidic catalysis (e.g., H₂SO₄, 0.1 M) at 40–50°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, neutralize with NaHCO₃, extract with dichloromethane, and purify via fractional distillation (bp ~120–130°C under reduced pressure) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Identify hydroxyl (δ 1.5–2.0 ppm, broad) and nitrile (δ 2.5–3.0 ppm) protons.
- FT-IR : Confirm O-H stretch (~3200 cm⁻¹) and C≡N stretch (~2250 cm⁻¹).
- Mass Spectrometry (EI-MS) : Look for molecular ion peak at m/z 85 (C₄H₇NO⁺) and fragmentation patterns (e.g., loss of H₂O at m/z 67) .
Advanced Research Questions
Q. How can contradictory data on the stability of this compound in aqueous solutions be resolved?
- Methodology : Design a controlled kinetic study under varying pH (2–12), temperatures (25–60°C), and ionic strengths. Use HPLC-MS to track degradation products (e.g., hydrolysis to 4-hydroxybutyric acid). Apply Arrhenius modeling to predict shelf-life and compare with conflicting literature. Address discrepancies by standardizing buffer systems and excluding light/oxygen interference .
Q. What experimental approaches are suitable for studying the environmental fate of this compound in soil?
- Methodology :
- Microcosm Studies : Incubate soil samples spiked with this compound under aerobic/anaerobic conditions. Monitor degradation via GC-MS and quantify metabolites (e.g., ammonia, nitriles).
- QSAR Modeling : Predict biodegradation pathways using software like EPI Suite™, incorporating log Kow (1.3) and molecular connectivity indices .
Q. How can the nucleophilic reactivity of this compound in organocatalytic reactions be optimized?
- Methodology : Screen catalysts (e.g., proline derivatives, thioureas) in asymmetric aldol reactions. Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map transition states and identify steric/electronic factors affecting enantioselectivity. Validate with chiral HPLC (Chiralpak® AD-H column) .
Q. Data Analysis & Reporting
Q. How should researchers address variability in cytotoxicity assays involving this compound?
- Methodology : Normalize data to cell viability controls (e.g., MTT assay) and apply Grubbs’ test to identify outliers. Use ANOVA with post-hoc Tukey tests to compare dose-response curves. Report IC₅₀ values with 95% confidence intervals and include raw data in appendices .
Q. What statistical frameworks are appropriate for interpreting conflicting results in solvent-dependent reaction yields?
- Methodology : Perform multivariate regression analysis (e.g., R or Python’s SciPy) correlating solvent polarity (ET(30)), dielectric constant, and yield. Use Bland-Altman plots to assess agreement between datasets and identify systematic biases .
Q. Safety & Compliance
Q. What precautions are critical when handling this compound in high-temperature reactions?
- Methodology : Use inert atmosphere (N₂/Ar) to prevent oxidation. Equip reactors with pressure relief valves and conduct reactions in fume hoods. Monitor HCN release via gas detectors. Dispose of waste via alkaline hydrolysis (10% NaOH, 70°C for 24 h) .
Q. Tables
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₇NO | |
Molecular Weight | 85.10 g/mol | |
log Kow (Predicted) | 1.3 | |
Stability in Water (pH 7) | Hydrolyzes to 4-hydroxybutyric acid |
Properties
IUPAC Name |
4-hydroxybutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQQRABCRRQRSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277743 | |
Record name | 4-hydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-22-8 | |
Record name | 628-22-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxybutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CYANO-1-PROPANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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